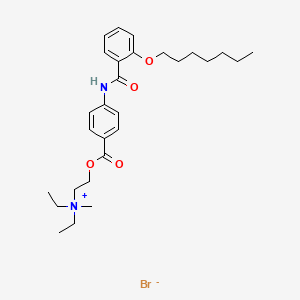
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the heptyloxybenzamido intermediate: This step involves the reaction of heptyloxybenzoic acid with an amine to form the corresponding amide.
Esterification: The amide is then esterified with a suitable reagent to form the benzoyloxy intermediate.
Quaternization: The final step involves the reaction of the benzoyloxy intermediate with diethylmethylammonium bromide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-(diphenylacetoxy)ethyl)methylammonium bromide
- Ethyl 2,4-diethoxybenzoate
Comparison
Compared to similar compounds, Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has unique structural features that may confer specific advantages in terms of reactivity and application. For example, the heptyloxybenzamido group may provide enhanced binding affinity to certain molecular targets, making it more effective in specific research or industrial applications.
Properties
CAS No. |
49557-33-7 |
|---|---|
Molecular Formula |
C28H41BrN2O4 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
diethyl-[2-[4-[(2-heptoxybenzoyl)amino]benzoyl]oxyethyl]-methylazanium;bromide |
InChI |
InChI=1S/C28H40N2O4.BrH/c1-5-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(4,6-2)7-3;/h11-12,14-19H,5-10,13,20-22H2,1-4H3;1H |
InChI Key |
YRQJCCFFSHSCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)
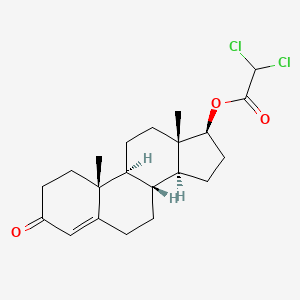


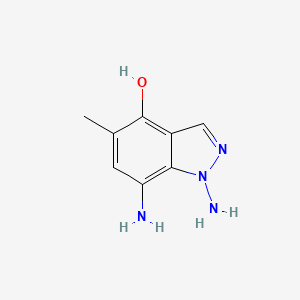
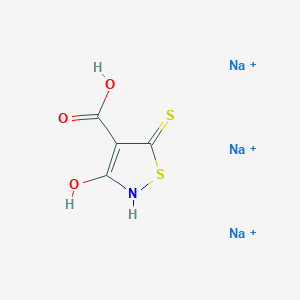
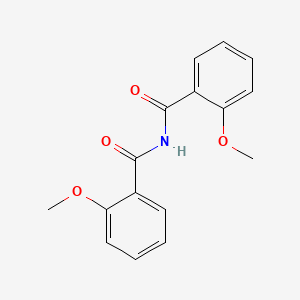



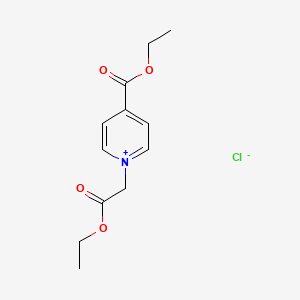
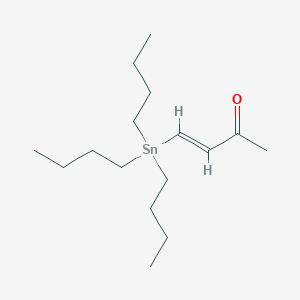
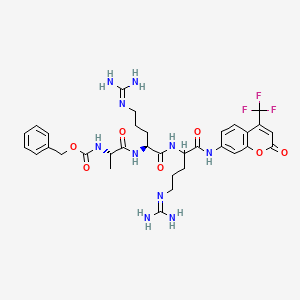
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
